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Introduction
Pyoverdines are a class of fluorescent siderophores produced by fluorescent Pseudomonas

species. Their primary biological role is to chelate ferric iron (Fe³⁺) from the environment and

transport it into the bacterial cell. This high affinity for iron, coupled with its intrinsic

fluorescence that is quenched upon iron binding, makes pyoverdine a valuable tool for cell

imaging applications. Specifically, it can be employed as a fluorescent probe to visualize its

own uptake and localization within cells and to detect and quantify intracellular labile iron pools.

These application notes provide an overview of the principles, protocols, and data for utilizing

pyoverdine in cell imaging studies.

Principle of Application
The application of pyoverdine as a fluorescent probe in cell imaging is based on two key

properties:

Intrinsic Fluorescence: Pyoverdine possesses a chromophore that exhibits fluorescence,

typically with excitation around 400 nm and emission around 460 nm. This allows for the

direct visualization of the probe's distribution within cells using fluorescence microscopy.

Fluorescence Quenching by Ferric Iron (Fe³⁺): The fluorescence of pyoverdine is efficiently

quenched upon binding to ferric iron. This property allows for the ratiometric or intensity-
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based sensing of labile iron pools within the cell. A decrease in pyoverdine fluorescence can

be correlated to an increase in the concentration of accessible Fe³⁺.

Data Presentation
Photophysical and Chemical Properties of Pyoverdine

Property Value Conditions Reference

Molar Extinction

Coefficient (ε)
~19,000 M⁻¹cm⁻¹ pH 7.0 [1]

Maximum Excitation

Wavelength
~400 nm Neutral pH [2][3]

Maximum Emission

Wavelength
~447-460 nm Neutral pH [2][3][4]

Affinity for Fe³⁺ (Kₐ) ~10³² M⁻¹ [5]

Affinity for Fe²⁺ (Kₐ) ~10⁹ M⁻¹ [6]

Fluorescence Response of Pyoverdine to Various Metal
Ions
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Metal Ion

Fluorescence
Change (relative to
metal-free
pyoverdine)

Incubation Time Reference

Fe³⁺
Significant decrease

(quenching)
60 seconds [7]

Fe²⁺

No significant change

initially, then slow

quenching

60 seconds [7]

Cu²⁺ Decrease (~17%) 60 seconds [7]

Zn²⁺ No significant change 60 seconds [7]

Al³⁺ Small increase (~9%) 60 seconds [7]

Ca²⁺ No significant change 60 seconds [7]

Mg²⁺ No significant change 60 seconds [7]

Mn²⁺ No significant change 60 seconds [7]

Experimental Protocols
Protocol 1: Preparation and Purification of Pyoverdine
This protocol describes the production and purification of pyoverdine from Pseudomonas

aeruginosa for use in cell imaging experiments.

Materials:

Pseudomonas aeruginosa strain (e.g., PAO1)

Succinate medium

Centrifuge and sterile centrifuge tubes

0.22 µm sterile filters
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Solid-phase extraction (SPE) cartridges (e.g., C18)

Methanol (MeOH)

Formic acid (HCOOH)

Water (HPLC grade)

Lyophilizer

Procedure:

Inoculate P. aeruginosa in an iron-deficient medium, such as succinate medium, and

incubate at 37°C with shaking for 24-48 hours to induce pyoverdine production.

Pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes.

Collect the supernatant and sterilize it by passing it through a 0.22 µm filter.

Activate a C18 SPE cartridge by washing with methanol followed by water.

Load the filtered supernatant onto the SPE cartridge.

Wash the cartridge with water to remove unbound components.

Elute the pyoverdine using a solution of 70% methanol in water with 0.1% formic acid.[8]

Collect the fluorescent fractions and confirm the presence of pyoverdine by measuring its

absorbance at 400 nm.

Lyophilize the purified pyoverdine to obtain a powder.

Store the lyophilized pyoverdine at -20°C, protected from light.
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Protocol 2: Live-Cell Imaging of Pyoverdine Uptake in
Mammalian Cells
This protocol details the steps for visualizing the uptake of pyoverdine in live mammalian cells,

such as RAW264.7 macrophages.[9]

Materials:

Mammalian cells (e.g., RAW264.7 macrophages)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Chambered cover glass or glass-bottom dishes

Purified pyoverdine

Phosphate-buffered saline (PBS)

Confocal microscope with a 405 nm laser and appropriate emission filters

Procedure:

Seed the cells onto a chambered cover glass or glass-bottom dish and allow them to adhere

overnight in a 37°C, 5% CO₂ incubator.

Prepare a working solution of pyoverdine in a serum-free medium at the desired

concentration (e.g., 50-100 µM).

Remove the culture medium from the cells and wash once with warm PBS.

Add the pyoverdine-containing medium to the cells and incubate for the desired time (e.g.,

1-2 hours) at 37°C.

After incubation, wash the cells three times with warm PBS to remove extracellular

pyoverdine.

Add fresh, phenol red-free imaging medium to the cells.
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Immediately proceed to image the cells using a confocal microscope.

Excitation: 405 nm

Emission: 450-500 nm

Acquire images using a 40x or 60x objective.
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Protocol 3: Quantification of Intracellular Labile Iron
Using Pyoverdine
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This protocol describes a method to quantify the relative changes in the intracellular labile iron

pool based on the fluorescence quenching of pyoverdine.

Materials:

Cells treated with pyoverdine (from Protocol 2)

Cell lysis buffer (e.g., RIPA buffer)

8-hydroxyquinoline (8HQ) solution in chloroform (1M)

Fluorometer or fluorescence plate reader

Procedure:

After incubating the cells with pyoverdine as described in Protocol 2, wash the cells

thoroughly with PBS to remove extracellular pyoverdine.

Lyse the cells using a suitable lysis buffer.

Collect the cell lysate and centrifuge to pellet cell debris.

Transfer the supernatant to a new tube.

To measure the total intracellular pyoverdine, mix an aliquot of the cell lysate with an equal

volume of 1M 8-hydroxyquinoline in chloroform. This will chelate the iron bound to

pyoverdine and restore its fluorescence.[10]

Vortex the mixture and incubate at room temperature for at least 1 hour to ensure complete

iron removal.

Separate the aqueous and organic phases by centrifugation.

Measure the fluorescence of the aqueous phase (containing the iron-free pyoverdine) using

a fluorometer (Excitation: ~400 nm, Emission: ~460 nm).

To determine the fluorescence of pyoverdine in the presence of intracellular iron, measure

the fluorescence of an untreated aliquot of the cell lysate.
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The relative intracellular labile iron concentration can be inferred from the degree of

fluorescence quenching, calculated as: Quenching (%) = (1 - (Fluorescence_lysate /

Fluorescence_8HQ_treated)) * 100

Cells loaded with pyoverdine

Lyse cells and collect supernatant

Measure fluorescence of lysate
(quenched signal)

Treat lysate with 8-hydroxyquinoline

Calculate fluorescence quenching
to determine relative iron levels

Measure fluorescence of
8HQ-treated lysate (restored signal)

Click to download full resolution via product page

Protocol 4: Cytotoxicity Assay
It is essential to determine the optimal, non-toxic concentration of pyoverdine for cell imaging

experiments.

Materials:

Mammalian cells of interest
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96-well plates

Purified pyoverdine

Cell viability reagent (e.g., MTT, alamarBlue)

Plate reader

Procedure:

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

Prepare serial dilutions of pyoverdine in the cell culture medium.

Remove the old medium and add the pyoverdine dilutions to the cells. Include a vehicle-

only control.

Incubate the cells for a duration equivalent to the planned imaging experiment (e.g., 2-4

hours).

After incubation, perform a cell viability assay according to the manufacturer's instructions.

Measure the absorbance or fluorescence using a plate reader.

Calculate the cell viability as a percentage of the vehicle-only control and determine the

highest concentration of pyoverdine that does not significantly affect cell viability.

Signaling Pathways and Cellular Responses
While pyoverdine is primarily known for its role in bacterial virulence and iron acquisition, its

introduction into mammalian cells can elicit cellular responses. Pyoverdine has been shown to

translocate into host cells and can disrupt mitochondrial iron homeostasis, which may trigger

stress response pathways.[5] However, specific signaling pathways directly activated by

pyoverdine when used as a fluorescent probe at non-toxic concentrations are not yet well-

elucidated and require further investigation. It is important to consider that at higher

concentrations or with prolonged exposure, pyoverdine may induce cytotoxicity, potentially

through the induction of reactive oxygen species.
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Troubleshooting
Low intracellular fluorescence:

Increase the concentration of pyoverdine or the incubation time.
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Ensure that the cells are healthy and metabolically active, as uptake may be an active

process.

Check the purity of the pyoverdine preparation.

High background fluorescence:

Ensure thorough washing of cells after pyoverdine incubation to remove any unbound

probe.

Use a phenol red-free imaging medium.

Cell death or morphological changes:

Perform a cytotoxicity assay (Protocol 4) to determine the optimal non-toxic concentration

of pyoverdine.

Reduce the incubation time or pyoverdine concentration.

Conclusion
Pyoverdine offers a versatile and readily available fluorescent probe for cell imaging,

particularly for the visualization and relative quantification of intracellular labile iron. The

protocols provided herein offer a foundation for researchers to employ pyoverdine in their

studies. It is crucial to optimize the experimental conditions, such as probe concentration and

incubation time, for each cell type and experimental setup to ensure reliable and reproducible

results while minimizing potential cytotoxicity. Further research is warranted to fully elucidate

the cellular uptake mechanisms and any potential off-target effects or induced signaling

pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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